![molecular formula C18H13ClN4O2S B11299287 Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B11299287.png)
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate
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Overview
Description
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole and quinazoline moieties in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate. For instance, derivatives of triazoloquinazoline have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances the antibacterial activity of these compounds .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The IC50 values for some derivatives range from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer cells .
Case Study 1: Antimicrobial Evaluation
In a recent study published in RSC Advances, a series of novel triazoloquinazoline derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that several compounds exhibited significant inhibition zones against tested microorganisms. Notably, compounds with higher electron-withdrawing substituents showed enhanced activity against bacterial strains .
Case Study 2: Anticancer Screening
A comprehensive screening of synthesized derivatives involving this compound was conducted to assess their anticancer potential. The study revealed that specific modifications to the quinazoline structure could lead to increased cytotoxicity against human cancer cell lines. The findings suggest a structure-activity relationship that could guide future drug design efforts in oncology .
Mechanism of Action
The mechanism of action of Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its anticancer activity . Additionally, it may inhibit specific enzymes involved in microbial and viral replication, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits anticancer properties and is used as a CDK2 targeting compound.
Uniqueness
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate is unique due to its specific combination of triazole and quinazoline moieties, which confer a distinct set of biological activities. Its ability to intercalate into DNA and inhibit enzymes makes it a versatile compound for various scientific research applications.
Biological Activity
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole and quinazoline moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's lipophilicity and binding affinity to biological targets.
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating significant anti-cancer potential .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 16 | HepG2 | 6.29 |
Compound 16 | HCT-116 | 2.44 |
Compound 17 | HepG2 | 7.12 |
Compound 17 | HCT-116 | 3.50 |
These findings suggest that modifications to the triazoloquinazoline scaffold can enhance biological activity, with certain substitutions leading to improved cytotoxicity.
2. Anti-Inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that related triazoloquinazolines can significantly inhibit inflammatory markers such as TNF-α and PGE-2 in vitro . In animal models, these compounds demonstrated a reduction in carrageenan-induced paw edema, highlighting their potential as anti-inflammatory agents.
Table 2: Anti-Inflammatory Effects of Related Compounds
Compound | Inflammatory Model | Effect (%) |
---|---|---|
Compound X | Carrageenan Paw Edema | 53.41 |
Compound Y | Carrageenan Paw Edema | 47.20 |
The results underscore the therapeutic promise of these compounds in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship (SAR). Studies indicate that the introduction of various substituents can significantly affect both cytotoxicity and anti-inflammatory activity. For example:
- Substituent Effects : The presence of bulky groups can hinder binding affinity to DNA, which is crucial for cytotoxic action.
- Hydrophobic Interactions : Increased lipophilicity from certain substitutions enhances membrane permeability and target interaction.
Case Studies
Several case studies have highlighted the efficacy of triazoloquinazoline derivatives in clinical settings:
- Case Study A : A derivative similar to this compound was tested in a Phase I clinical trial for patients with advanced solid tumors. Results indicated a favorable safety profile with preliminary evidence of anti-tumor activity.
- Case Study B : An animal model study demonstrated that administration of the compound led to significant reductions in tumor size compared to control groups.
Q & A
Q. Basic: What are the standard synthetic pathways for preparing this triazoloquinazoline derivative, and what key intermediates are involved?
Methodological Answer:
The compound is synthesized via cyclocondensation of 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol, catalyzed by triethylamine. This forms the triazoloquinazoline core, followed by functionalization steps:
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) in benzene replaces the ketonic oxygen with chlorine .
- Sulfanyl Oxidation : Hydrogen peroxide in glacial acetic acid oxidizes the methylsulfanyl group to methylsulfonyl, enhancing electrophilicity .
Key intermediates include 2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its chlorinated derivative. Yields for analogous compounds range from 39.5% to 85%, depending on substituents .
Q. Basic: How is the structural integrity of this compound validated, and what crystallographic data are critical?
Methodological Answer:
X-ray crystallography is the gold standard for structural validation. Key parameters include:
- Planarity of the fused-ring system : The triazoloquinazoline core exhibits minimal deviation (e.g., ±0.02 Å in bond lengths) .
- Sulfonyl Group Geometry : Equal S–O bond lengths (~1.402 Å) confirm oxidation completeness .
- Intermolecular Interactions : Weak Cl···N (3.20 Å) or N–H⋯O hydrogen bonds stabilize the crystal lattice .
Complementary techniques like ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and LC-MS (e.g., m/z 413.91 for molecular ion [M+H]⁺) are used for preliminary characterization .
Q. Advanced: How can reaction conditions be optimized to address low yields in chlorination or oxidation steps?
Methodological Answer:
Low yields in chlorination (e.g., ~40%) often arise from incomplete POCl₃ activation. Optimization strategies include:
- Solvent Choice : Replacing benzene with toluene improves reflux efficiency .
- Catalyst Addition : Trace amounts of DMF can enhance POCl₃ reactivity .
For oxidation, glacial acetic acid is critical to solubilize the substrate. Increasing H₂O₂ stoichiometry (2–3 equivalents) and reaction time (6–8 hours) ensures full conversion to the sulfonyl derivative . Monitoring via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) aids in endpoint determination .
Q. Advanced: How should researchers reconcile discrepancies in reported melting points or spectral data for analogous derivatives?
Methodological Answer:
Discrepancies arise from polymorphic forms or impurities. For example:
- Melting Points : 5-Cyclopentyl derivatives show mp 196–198°C, but recrystallization from DMF/water may yield a higher-purity form (mp 200–202°C) .
- ¹H NMR Shifts : Solvent effects (CDCl₃ vs. DMSO-d₆) cause δ variations (±0.1 ppm). Internal calibration with TMS resolves this .
Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C: 72.27% calculated vs. 72.31% observed) .
Q. Advanced: What structure-activity relationship (SAR) insights guide the design of bioactive analogs?
Methodological Answer:
Key SAR trends from analogous triazoloquinazolines include:
- 4-Chlorophenyl Substitution : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives exhibit higher electrophilic reactivity, improving interactions with cysteine residues in enzymes .
- Heterocyclic Modifications : Replacing quinazoline with pyrimidine reduces planarity, altering pharmacokinetics .
Table 1 : Bioactivity Data for Selected Derivatives
Substituent | IC₅₀ (µM) | Target Protein | Reference |
---|---|---|---|
4-Chlorophenyl | 0.45 | EGFR Kinase | |
3-Trifluoromethylphenyl | 1.20 | COX-2 | |
Methylsulfonyl | 0.89 | HDAC |
Q. Advanced: What computational methods predict the compound’s reactivity or intermolecular interactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilic Reactivity : Fukui indices identify C5 as the most reactive site for nucleophilic attack .
- Intermolecular Forces : Non-covalent interaction (NCI) plots visualize Cl···N and π-π stacking interactions observed crystallographically .
Molecular docking (AutoDock Vina) with proteins like EGFR (PDB: 1M17) predicts binding poses, validated by experimental IC₅₀ values .
Properties
Molecular Formula |
C18H13ClN4O2S |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H13ClN4O2S/c1-25-15(24)10-26-18-20-14-5-3-2-4-13(14)17-21-16(22-23(17)18)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
MGCYKSOOKYQYIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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